

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

Cat. No.: B191899

[Get Quote](#)

A Comprehensive Technical Guide on Sodium Squarate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium squarate, systematically known as disodium 3,4-dioxocyclobutene-1,2-diolate, is the disodium salt of squaric acid.^{[1][2]} This organic salt is of significant interest in various scientific fields, including coordination chemistry, materials science, and organic synthesis, owing to the unique properties of the squarate dianion. The $[C_4O_4]^{2-}$ anion is a member of the oxocarbon anion family and is notable for its planar, symmetrical structure and resonance stabilization, which results from the delocalization of π -electrons and negative charges across the four oxygen atoms.^{[1][3]} This guide provides an in-depth overview of the chemical properties, synthesis, and characterization of sodium squarate.

Chemical and Physical Properties

Sodium squarate is a white crystalline solid that is soluble in water.^[1] Its properties are largely defined by the stable, square-like cyclobutene ring of the squarate anion, paired with two sodium cations.^[1]

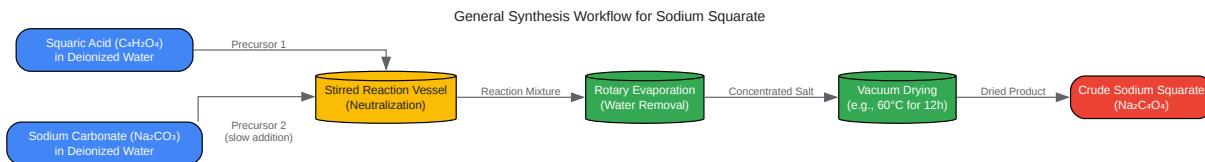
Identifiers and General Properties

The fundamental identifiers and properties of sodium squarate are summarized below.

Property	Value	Reference
IUPAC Name	disodium;3,4-dioxocyclobutene-1,2-diolate	[1] [2]
Synonyms	Disodium squarate, Sodium 3,4-dioxocyclobutene-1,2-diolate	[2]
Chemical Formula	C ₄ Na ₂ O ₄	[1] [2]
Molecular Weight	158.02 g/mol	[1] [2]
CAS Number	2892-62-8	
PubChem CID	15763661	[2]
Appearance	White crystalline solid	[1]
Canonical SMILES	C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+]	[1] [2]
InChI	InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2	[1] [2]
InChIKey	UNUVOQUVNRHMOA-UHFFFAOYSA-L	[1] [2]

Physical and Chemical Characteristics

Quantitative physical and chemical data are crucial for experimental design and application.


Property	Value / Description	Reference
Melting Point	Decomposes at temperatures > 300°C	[1]
Solubility	Soluble in water.	[1]
Crystal Structure	The P 1 2/m 1 phase has been reported for the anhydrous form.	[4]
Thermal Stability	Stable under normal conditions; decomposes above 300°C.	[1]
Reactivity	Reacts with metal cations to form coordination complexes.	[1] [3]
Hydration States	Exists in both anhydrous and trihydrate forms.	[1]

Synthesis and Purification

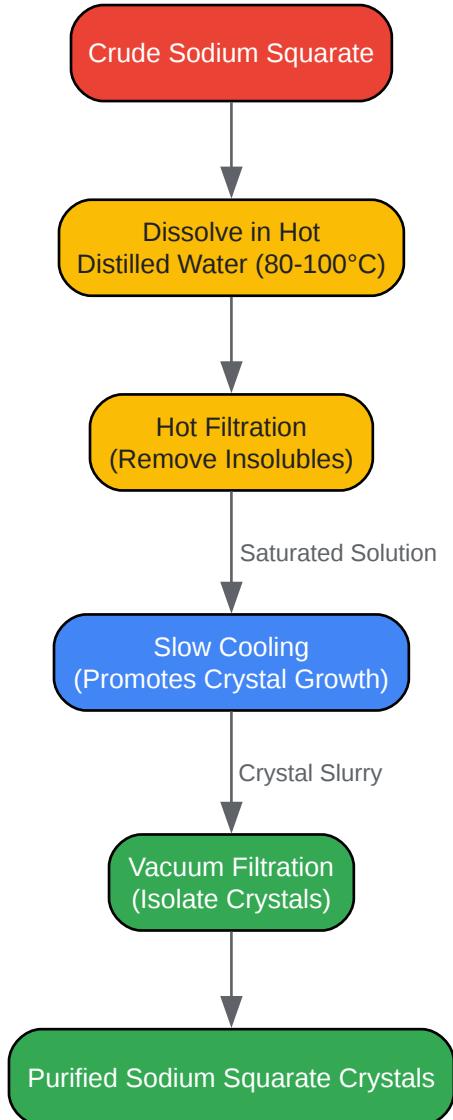
The synthesis of sodium squarate is typically achieved through a straightforward acid-base neutralization reaction. The subsequent purification is critical for obtaining a high-purity product for research and development applications.

Synthesis from Squaric Acid

A common and direct method for synthesizing sodium squarate involves the neutralization of squaric acid with a sodium base, such as sodium carbonate (Na_2CO_3) or sodium hydroxide (NaOH).[\[1\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for Sodium Squareate.


Experimental Protocol: Neutralization Synthesis[5]

- Precursor Preparation: Prepare separate solutions of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) and sodium carbonate (Na₂CO₃) by dissolving each precursor in deionized water. A 1:1 molar stoichiometric ratio is typically used.
- Reaction: While stirring the squaric acid solution, slowly add the sodium carbonate solution. Vigorous stirring is maintained throughout the addition to ensure a complete reaction.
- Solvent Removal: After the reaction is complete, remove the deionized water using a rotary evaporator. This concentrates the solution and precipitates the sodium squareate salt.
- Drying: Dry the obtained solid product under vacuum at 60°C for approximately 12 hours to remove any residual water.

Purification by Recrystallization

Recrystallization from water is the most common method for purifying crude sodium squareate, leveraging its temperature-dependent solubility to achieve purities between 95-99%.[\[1\]](#)

Purification by Aqueous Recrystallization

[Click to download full resolution via product page](#)

Caption: Purification by Aqueous Recrystallization.

Experimental Protocol: Recrystallization[1]

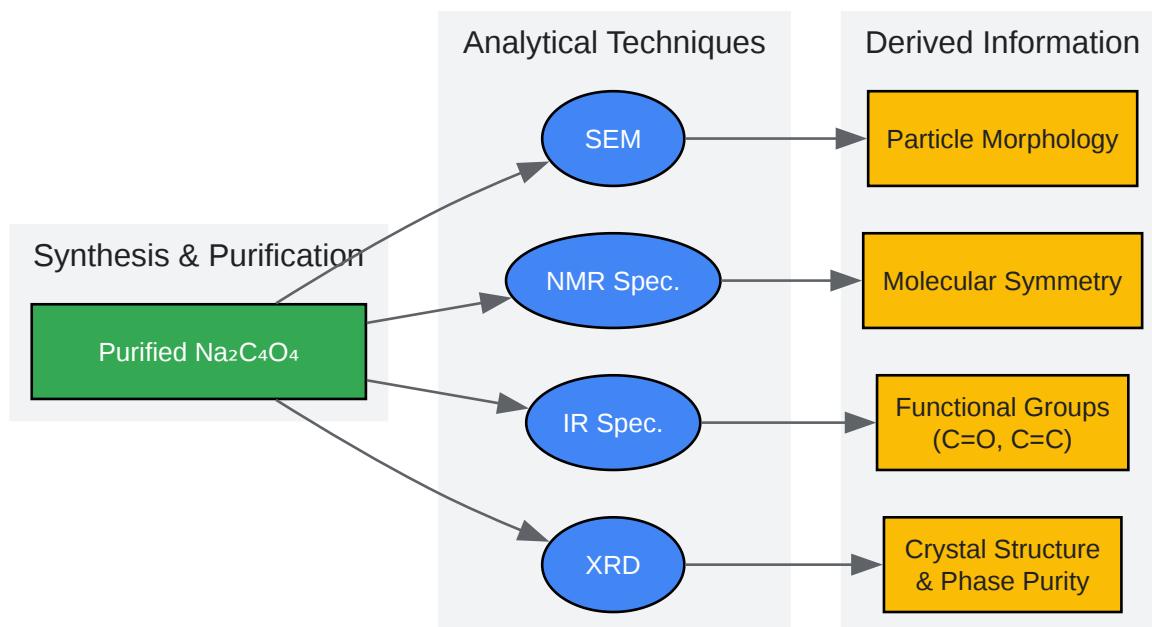
- Dissolution: Dissolve the crude sodium squareate in a minimal volume of hot distilled water (80-100°C) to create a saturated solution.
- Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

- Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation may take between 2 to 24 hours. Seeding with a small crystal of pure product can facilitate this process.
- Isolation: Isolate the purified crystals from the mother liquor using vacuum filtration.
- Drying: Wash the crystals with a small amount of cold solvent (e.g., a water-methanol mixture) and dry them under vacuum.

Structural and Spectroscopic Characterization

Confirming the identity and purity of synthesized sodium squareate requires various analytical techniques.

X-Ray Diffraction (XRD)


XRD is essential for confirming the crystalline structure of the final product. The diffraction pattern for sodium squareate is well-defined, with peaks corresponding to the $P\ 1\ 2/m\ 1$ phase for the anhydrous salt.^[4] Comparing the experimental XRD pattern with database records provides definitive structural confirmation.^{[4][5]}

Spectroscopic Analysis

Spectroscopic methods provide information about the molecular structure and functional groups.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the squareate anion. The spectrum will show strong absorptions corresponding to the C=O and C=C stretching modes within the planar ring structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the high symmetry of the squareate dianion, where all carbon atoms are chemically equivalent, ^{13}C NMR spectroscopy will show a single resonance, providing evidence of the symmetrical structure.
- UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the squareate anion's π -system.

Physicochemical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Physicochemical Characterization Workflow.

Applications in Research and Development

The unique structure of the squareate anion makes sodium squareate a valuable compound in several areas.

- Coordination Chemistry: The squareate dianion acts as a versatile ligand, forming stable coordination complexes and polymers with a wide range of metal ions.[1][3] These materials are investigated for their magnetic, electronic, and porous properties.
- Organic Synthesis: It serves as a precursor in the synthesis of squaraine dyes, which are known for their intense and sharp absorption in the visible and near-infrared regions, making them useful in photosensitizers and imaging agents.[3]
- Biochemical Research: Squareate-based molecules have been explored as potential enzyme inhibitors.[1] The squareate moiety can act as a bioisostere for phosphate or carboxylate groups, and its derivatives are studied for their ability to interact with active sites of proteins like tyrosine phosphatases.[3][6]

- Materials Science: In the field of energy storage, sodium squarate has been investigated as a component in sodium-ion batteries, specifically as a sacrificial salt to pre-sodiate electrodes.[4][5]

Safety and Handling

While specific toxicology data for sodium squarate is limited, standard laboratory safety practices should be followed. It is a stable solid under normal conditions but is sensitive to air and moisture over prolonged periods.[7]

- Handling: Use in a well-ventilated area. Avoid dust formation and inhalation.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
- Storage: Keep the container tightly closed in a dry place.[8] Store away from strong oxidizing agents and acids.[7]
- Incompatibilities: Strong oxidizing agents and acids.[7]
- Hazardous Decomposition Products: Upon heating to decomposition, it may produce carbon oxides and sodium oxides.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Sodium squarate [smolecule.com]
- 2. Sodium squarate | C4Na2O4 | CID 15763661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Squaric acid - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. musicproject.eu [musicproject.eu]
- 6. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.laballey.com [media.laballey.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- To cite this document: BenchChem. [3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191899#3-cyclobutene-1-2-dione-3-hydroxy-sodium-salt-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com